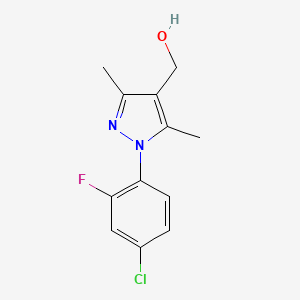
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole (4-BPCFP) is a heterocyclic aromatic compound with a pyrazole ring. It is an important synthetic intermediate used in various chemical reactions, such as the synthesis of drugs, dyes, and pesticides. 4-BPCFP is also used in the preparation of various pharmaceuticals, including anticonvulsants, analgesics, and antibiotics.
Aplicaciones Científicas De Investigación
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is a versatile compound and has been used in many scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of pesticides on the environment. It has also been used to study the effects of various compounds on the immune system. Additionally, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been used to study the effects of various compounds on cancer cells, as well as to study the effects of various compounds on the metabolism of plants.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is not fully understood. However, it is believed that 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole interacts with various proteins, enzymes, and receptors in the body. It is believed that 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole binds to these proteins, enzymes, and receptors, thereby activating or inhibiting their activity. This can lead to various biochemical and physiological effects, depending on the target.
Biochemical and Physiological Effects
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the production of harmful free radicals. Additionally, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. It has also been shown to reduce the production of nitric oxide, which is a key mediator of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole in laboratory experiments is advantageous due to its relatively low cost, availability, and stability. Additionally, it is easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole in laboratory experiments. For example, it is not very soluble in water, so it must be dissolved in an organic solvent for use in experiments. Additionally, it is not very stable in the presence of light or heat, so it must be stored in a dark, cool place.
Direcciones Futuras
There are many potential future directions for the use of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole in scientific research. For example, it could be used to study the effects of various compounds on the immune system and cancer cells. Additionally, it could be used to study the effects of various compounds on the metabolism of plants. It could also be used to study the effects of various compounds on the nervous system, as well as to study the effects of pesticides on the environment. Furthermore, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole could be used to develop new drugs, dyes, and pesticides.
Métodos De Síntesis
The synthesis of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is usually achieved via a reaction between 4-bromobenzaldehyde and 4-chloro-2-fluorobenzoyl chloride. The reaction is conducted in the presence of a base, such as potassium carbonate, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at temperatures between 80-95°C. The product can then be isolated and purified by recrystallization.
Propiedades
IUPAC Name |
4-bromo-1-(4-chloro-2-fluorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClFN2/c10-6-4-13-14(5-6)9-2-1-7(11)3-8(9)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOWBKQSQRVOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)
![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)


![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6293939.png)

![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6293954.png)


